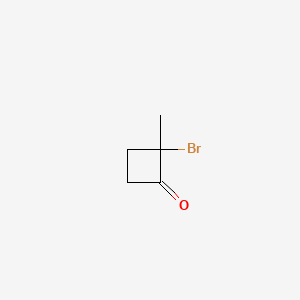
1,1-Diethoxy-4-ethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethoxy-4-ethylcyclohexane is an organic compound belonging to the class of disubstituted cyclohexanes It features a cyclohexane ring with two ethoxy groups and one ethyl group attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-4-ethylcyclohexane typically involves the reaction of 4-ethylcyclohexanone with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further reaction to form the desired diethoxy compound. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and allow for easier separation and purification of the product.
化学反応の分析
Types of Reactions
1,1-Diethoxy-4-ethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-ethylcyclohexanone or 4-ethylcyclohexanoic acid.
Reduction: Formation of 1,1-diethoxy-4-ethylcyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
1,1-Diethoxy-4-ethylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Diethoxy-4-ethylcyclohexane depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its ethoxy and ethyl groups. These interactions can involve hydrogen bonding, van der Waals forces, and covalent bonding, depending on the nature of the target molecule.
類似化合物との比較
Similar Compounds
1,1-Diethoxycyclohexane: Lacks the ethyl group, making it less sterically hindered.
1,1-Diethoxy-4-methylcyclohexane: Contains a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
1,1-Diethoxy-4-isopropylcyclohexane: Features an isopropyl group, leading to increased steric hindrance compared to the ethyl derivative.
Uniqueness
1,1-Diethoxy-4-ethylcyclohexane is unique due to the presence of both ethoxy and ethyl groups on the same carbon atom of the cyclohexane ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.
特性
分子式 |
C12H24O2 |
|---|---|
分子量 |
200.32 g/mol |
IUPAC名 |
1,1-diethoxy-4-ethylcyclohexane |
InChI |
InChI=1S/C12H24O2/c1-4-11-7-9-12(10-8-11,13-5-2)14-6-3/h11H,4-10H2,1-3H3 |
InChIキー |
CYEAJLUKFHKRGA-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


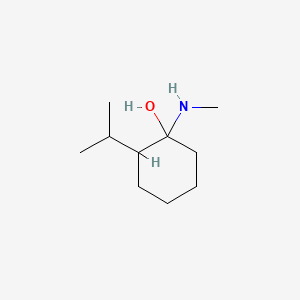
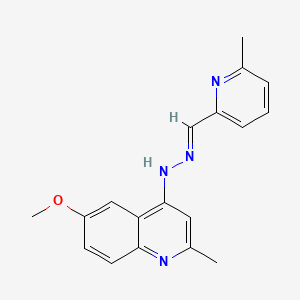
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)
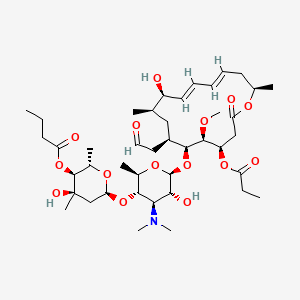

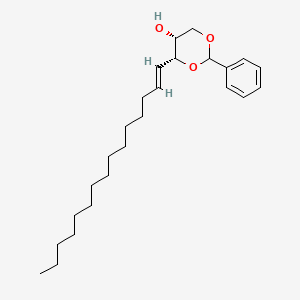
![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)
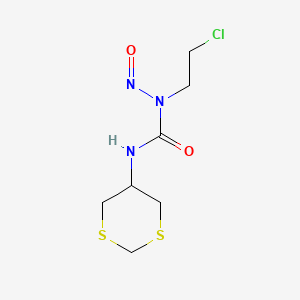
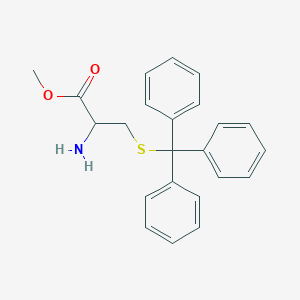

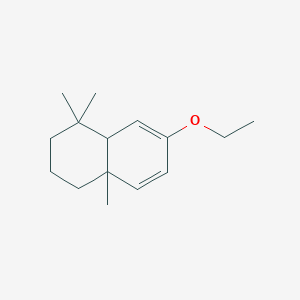
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
